4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile
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Overview
Description
4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile is a chemical compound that features a pyrrole ring attached to a benzonitrile core with two ethoxy groups at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of a suitable pyrrole derivative with a benzonitrile precursor. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst like iron(III) chloride can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4,5-diethoxy-2-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxy-2-(1H-pyrrol-1-yl)benzonitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
4,5-Diethoxy-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its methoxy or methyl counterparts .
Properties
IUPAC Name |
4,5-diethoxy-2-pyrrol-1-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-18-14-9-12(11-16)13(10-15(14)19-4-2)17-7-5-6-8-17/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMUWKLNOQUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)N2C=CC=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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